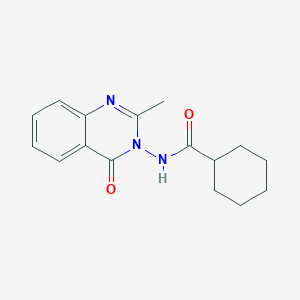

![molecular formula C12H12F3NO3 B5619452 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5619452.png)

4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-(hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one derivatives can be achieved through various methods. One approach involves the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine under mild conditions, which is also applicable to multifunctional compounds, providing bi- and tri-functional alcohols with oxazolidinone moieties (Yoshida & Endo, 2021). Another method describes the synthesis of 4-hydroxymethyl 2-oxazolidinones from 3-benzyloxazolidin-2-one, highlighting the base-induced dimerization process to obtain the title compound, which features hydrogen-bonded dimers involving the hydroxyl OH and amide carbonyl (Aitken, Logan, & Slawin, 2022).

Molecular Structure Analysis

The molecular structure of related oxazolidinone compounds has been determined through various methods, including single-crystal X-ray analysis, which revealed specific motifs and stacking columns, providing insights into the molecular organization and potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).

Chemical Reactions and Properties

Oxazolidinone derivatives participate in various chemical reactions, including cycloaddition reactions and transformations into different functional groups. For example, a novel [3 + 2] cycloaddition reaction between in situ formed azaoxyallyl cations and aldehydes has been developed, allowing the rapid formation of oxazolidin-4-ones (Zhang, Yang, Yao, & Lin, 2016).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies on photophysical properties, including absorption and fluorescence in various solvents, have been conducted to explore their potential applications (Kumari, Varghese, & George, 2016).

Propiedades

IUPAC Name |

4-(hydroxymethyl)-3-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c13-12(14,15)10-4-2-1-3-8(10)5-16-9(6-17)7-19-11(16)18/h1-4,9,17H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBFLVKKAXVRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC2=CC=CC=C2C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-3-[2-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5619371.png)

![methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5619389.png)

![N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)

![3-{hydroxy[2-(6-methyl-3-pyridinyl)ethyl]phosphoryl}propanoic acid](/img/structure/B5619405.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)

![3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)

![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)

![[(2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B5619458.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol](/img/structure/B5619468.png)

![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)